molecular formula C8H8ClN3O B3002627 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole CAS No. 1006483-33-5

5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole

Katalognummer: B3002627
CAS-Nummer: 1006483-33-5
Molekulargewicht: 197.62
InChI-Schlüssel: BZDSCXFIECAVFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole: is an organic compound that features a chloromethyl group attached to an isoxazole ring, which is further substituted with a 1-methyl-1H-pyrazol-4-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.

    Attachment of the 1-Methyl-1H-Pyrazol-4-YL Group: This step involves the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by methylation.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole and isoxazole rings.

    Cyclization Reactions: The presence of multiple reactive sites allows for the formation of complex cyclic structures through intramolecular cyclization reactions.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed:

    Substituted Derivatives: Resulting from nucleophilic substitution reactions.

    Oxidized and Reduced Products: Depending on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a versatile building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industry:

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.

Wirkmechanismus

The mechanism by which 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloromethyl group allows for covalent modification of target proteins, while the pyrazole and isoxazole rings can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking.

Vergleich Mit ähnlichen Verbindungen

    5-(Bromomethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    5-(Hydroxymethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole: Contains a hydroxymethyl group instead of a chloromethyl group.

    3-(1-Methyl-1H-pyrazol-4-YL)isoxazole: Lacks the chloromethyl group.

Uniqueness: The presence of the chloromethyl group in 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole makes it particularly reactive and versatile for further chemical modifications

Biologische Aktivität

5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring both isoxazole and pyrazole moieties, suggests a diverse range of biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C8H8ClN3OC_8H_8ClN_3O with a molecular weight of 185.62 g/mol. The compound's structure can be represented as follows:

Chemical Structure

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cell proliferation, cytotoxicity, and enzyme inhibition. Below are key findings from recent studies.

Antitumor Activity

Several studies have indicated that compounds containing pyrazole and isoxazole rings exhibit antitumor properties. For instance, one study demonstrated that derivatives of pyrazolo[4,3-e][1,2,4]triazine significantly suppressed the development of Cytotoxic T Lymphocytes (CTL) in vitro, suggesting that similar compounds could exhibit anticancer effects by modulating immune responses .

Table 1: Summary of Antitumor Activity Studies

StudyCell LineConcentrationEffect
P815 Tumor Cells75 µMSuppressed CTL activity
Various Tumor LinesVariableEnhanced/suppressed immune response

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Pyrazole derivatives are known to inhibit various enzymes such as cyclin-dependent kinases (CDKs) and carbonic anhydrases, which are implicated in cancer progression .

Table 2: Enzyme Inhibition Data

Enzyme TargetCompoundIC50 (µM)
CDK2This compoundTBD
CA IXTBDTBD

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cell signaling pathways related to proliferation and apoptosis.

Case Study 1: Immunomodulatory Effects

A study focusing on the immunomodulatory effects of pyrazole derivatives revealed that certain compounds could enhance or suppress CTL activity in mixed leukocyte cultures. This suggests that this compound may have applications in immunotherapy by modulating immune responses against tumors .

Eigenschaften

IUPAC Name

5-(chloromethyl)-3-(1-methylpyrazol-4-yl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-12-5-6(4-10-12)8-2-7(3-9)13-11-8/h2,4-5H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDSCXFIECAVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.